

3-(4-Sulfophenyl)butyrate-CoA CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(4-Sulfophenyl)butyrate-CoA

Cat. No.: B15545966

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An In-Depth Technical Guide to **3-(4-Sulfophenyl)butyrate-CoA**: Properties and a Representative Experimental Workflow

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides core technical data on **3-(4-Sulfophenyl)butyrate-CoA**, a coenzyme A derivative. Due to the limited publicly available information on specific experimental applications of this compound, a representative experimental workflow is provided. This workflow illustrates a common application for such a molecule: its synthesis and subsequent use in an enzyme assay to investigate substrate specificity.

Core Compound Data: 3-(4-Sulfophenyl)butyrate-CoA

Key identifying and physical characteristics of **3-(4-Sulfophenyl)butyrate-CoA** are summarized below. This data is essential for procurement, experimental design, and data analysis.

Property	Value
CAS Number	313250-63-4[1][2]
Molecular Formula	C31H46N7O20P3S2[1]
Molecular Weight	993.78 g/mol [1]
Monoisotopic Mass	993.1452 Da[3]
Synonyms	3-(4-Sulfophenyl)butyrate-coenzyme A[1]

Representative Experimental Workflow: Synthesis and Enzymatic Assay

The following section outlines a generalized experimental protocol for the synthesis of a CoA derivative like **3-(4-Sulfophenyl)butyrate-CoA** and its application in a hypothetical enzyme assay. This workflow is representative of how a researcher might investigate the interaction of this compound with an enzyme suspected to be involved in butyrate metabolism.

Experimental Protocol

1. Synthesis of **3-(4-Sulfophenyl)butyrate-CoA**:

- Objective: To chemically synthesize **3-(4-Sulfophenyl)butyrate-CoA** from 3-(4-Sulfophenyl)butyric acid and Coenzyme A.
- Materials: 3-(4-Sulfophenyl)butyric acid, Coenzyme A trilithium salt, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether, and a suitable buffer (e.g., sodium phosphate buffer, pH 7.5).
- Methodology:
 - Activate the carboxylic acid of 3-(4-Sulfophenyl)butyric acid by reacting it with NHS and DCC in anhydrous DMF to form an NHS-ester.
 - Remove the dicyclohexylurea byproduct by filtration.
 - In a separate reaction vessel, dissolve Coenzyme A trilithium salt in the reaction buffer.

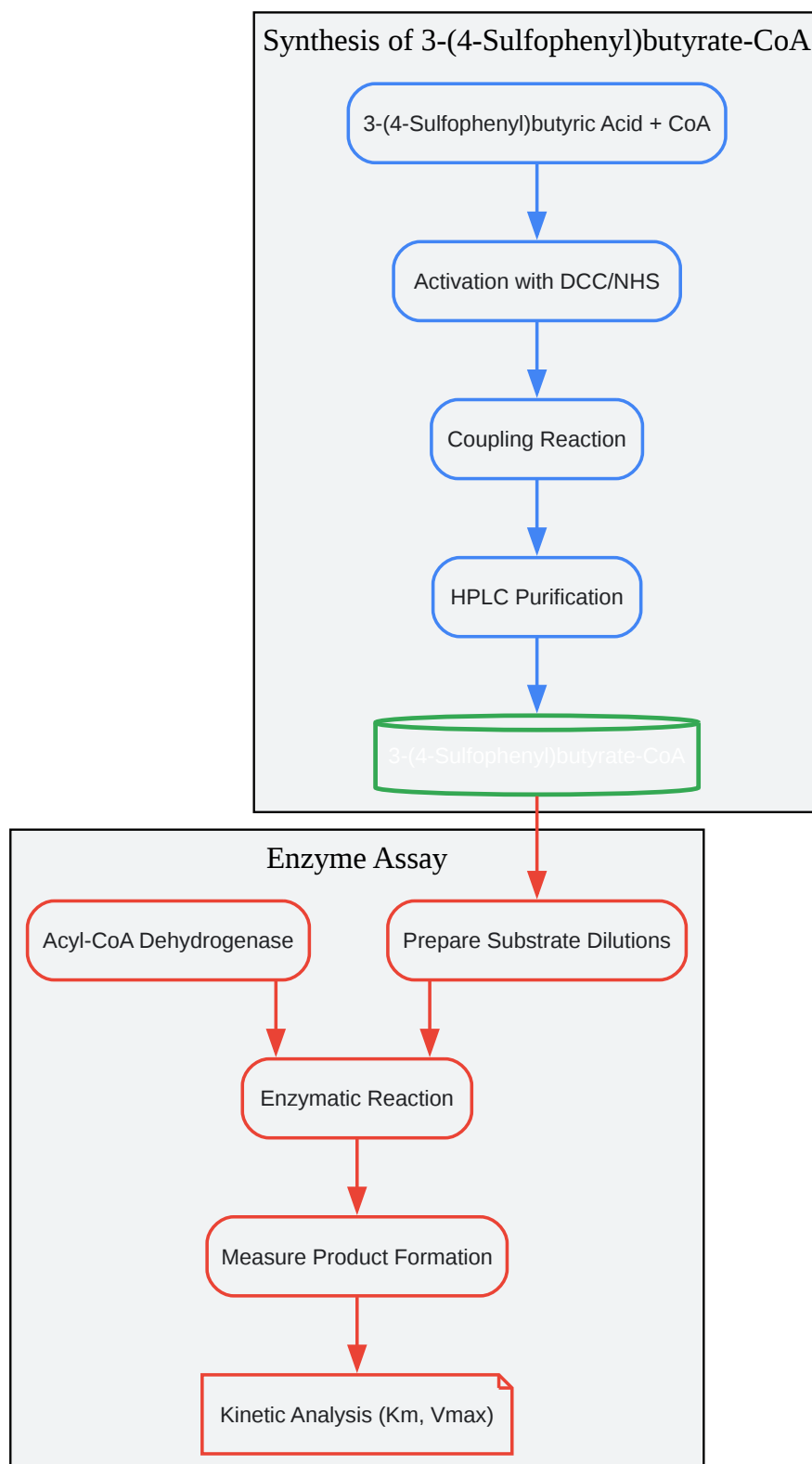
- Add the activated NHS-ester of 3-(4-Sulfophenyl)butyric acid to the Coenzyme A solution.
- Allow the reaction to proceed for several hours at room temperature with gentle stirring.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Purify the resulting **3-(4-Sulfophenyl)butyrate-CoA** using preparative HPLC.
- Lyophilize the purified product and confirm its identity and purity via Mass Spectrometry and NMR spectroscopy.

2. Enzyme Kinetic Assay:

- Objective: To determine if **3-(4-Sulfophenyl)butyrate-CoA** is a substrate for a putative acyl-CoA dehydrogenase.
- Materials: Purified **3-(4-Sulfophenyl)butyrate-CoA**, the enzyme of interest (e.g., a recombinant acyl-CoA dehydrogenase), a suitable assay buffer, and a detection reagent (e.g., a chromogenic substrate that reacts with the product of the enzymatic reaction).
- Methodology:
 - Prepare a series of dilutions of the **3-(4-Sulfophenyl)butyrate-CoA** substrate in the assay buffer.
 - In a 96-well microplate, add the assay buffer, the detection reagent, and the substrate dilutions.
 - Initiate the enzymatic reaction by adding a fixed concentration of the enzyme to each well.
 - Measure the change in absorbance over time using a microplate reader at a wavelength appropriate for the detection reagent.
 - Calculate the initial reaction velocities for each substrate concentration.
 - Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m and V_{max}).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the representative experimental process, from the synthesis of the target compound to its use in an enzymatic assay.



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Caption: A diagram of the experimental workflow from synthesis to enzyme assay.

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References

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